ceftizoxime
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Overview
Description
Ceftizoxime is a third-generation cephalosporin antibiotic used to treat various bacterial infections, including lower respiratory tract infections, urinary tract infections, and gonorrhea . It is a semisynthetic cephalosporin that can be administered intravenously or by suppository . This compound is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ceftizoxime involves several steps. One method includes reducing the temperature of purified water to 0-5°C, adding this compound acid into the purified water, and adding a buffer solution . A salt-forming agent is then added, and the temperature is controlled at 0-5°C while stirring until the solution is clear . Sodium chloride is added, followed by activated carbon for decoloring, and the solution is filtered . Ethanol is added to grow crystals, which are then filtered, washed, and dried to obtain this compound sodium powder .
Industrial Production Methods: In industrial settings, this compound sodium is produced by dissolving this compound sodium in water, adjusting the pH with glacial acetic acid, and controlling the temperature . The solution is then mixed with dehydrated alcohol and acetone to crystallize the product, which is washed and dried under reduced pressure .
Chemical Reactions Analysis
Types of Reactions: Ceftizoxime undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its stability against beta-lactamase hydrolysis .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium chloride, ethanol, and activated carbon . The reactions are typically carried out under controlled temperatures ranging from 0-30°C .
Major Products: The major products formed from these reactions include this compound sodium, which is used in pharmaceutical formulations .
Scientific Research Applications
Ceftizoxime has a wide range of scientific research applications:
Mechanism of Action
Ceftizoxime exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis . This leads to cell lysis and death of the bacteria . This compound is particularly effective against gram-negative, nosocomially acquired pathogens due to its excellent beta-lactamase stability .
Comparison with Similar Compounds
Properties
Molecular Formula |
C13H13N5O5S2 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-7+/t8-,11-/m1/s1 |
InChI Key |
NNULBSISHYWZJU-KPLGQKMUSA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)O |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |
Pictograms |
Irritant; Health Hazard |
Synonyms |
Cefizox Ceftizoxime Ceftizoxime Monosodium Salt Ceftizoxime Sodium FK 749 FK-749 FK749 FR 13749 FR-13749 FR13749 Monosodium Salt, Ceftizoxime Salt, Ceftizoxime Monosodium SK and F 88373 2 SK and F 88373-2 SK and F 883732 SKF 88373 SKF-88373 SKF88373 Sodium, Ceftizoxime |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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